molecular formula C18H31N3O3 B6040658 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone

Katalognummer B6040658
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: IGPXSMFZTKNUHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other psychiatric disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional African medicine as a hallucinogen and stimulant. CPP-109 has been shown to be a potent and selective inhibitor of the enzyme, protein phosphatase 2A (PP2A), which plays a critical role in the regulation of neuronal signaling pathways.

Wirkmechanismus

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone is a potent and selective inhibitor of PP2A, which is a critical regulator of neuronal signaling pathways. PP2A is involved in the dephosphorylation of a wide range of proteins, including those involved in neurotransmitter release, neuronal excitability, and synaptic plasticity. By inhibiting PP2A, 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can enhance the activity of these signaling pathways, leading to increased neurotransmitter release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone has been shown to have a number of biochemical and physiological effects in animal models and humans. These include increased dopamine release in the nucleus accumbens, enhanced synaptic plasticity in the prefrontal cortex, and reduced glutamate release in the amygdala. These effects are thought to underlie the therapeutic potential of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in addiction and other psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone for lab experiments is its high potency and selectivity for PP2A inhibition. This allows for precise control over the activity of this critical signaling pathway, which can be difficult to achieve with other inhibitors. However, one limitation of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.

Zukünftige Richtungen

There are a number of potential future directions for research on 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone and related compounds. These include:
1. Development of more potent and selective inhibitors of PP2A for use in addiction and other psychiatric disorders.
2. Investigation of the mechanisms underlying the therapeutic effects of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, including its effects on synaptic plasticity and neurotransmitter release.
3. Exploration of the potential use of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
4. Development of new formulations and delivery methods for 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, including sustained-release formulations and transdermal patches.
5. Investigation of the potential use of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone in combination with other drugs or behavioral therapies for addiction and other psychiatric disorders.
Overall, 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone represents a promising new therapeutic agent for the treatment of addiction and other psychiatric disorders. Its unique mechanism of action and high potency and selectivity make it a valuable tool for investigating the role of PP2A in neuronal signaling pathways and developing new treatments for these disorders.

Synthesemethoden

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can be synthesized using a two-step process starting from ibogaine. The first step involves the conversion of ibogaine to noribogaine, which is then reacted with cyclopentanone to yield 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential therapeutic applications in addiction and other psychiatric disorders. Preclinical studies have shown that 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can reduce drug-seeking behavior and relapse in animal models of addiction, including cocaine, methamphetamine, and nicotine. Clinical trials in humans have also demonstrated the safety and tolerability of 1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone, as well as its efficacy in reducing craving and withdrawal symptoms in cocaine-dependent individuals.

Eigenschaften

IUPAC Name

1-cyclopentyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-24-13-12-19-8-10-20(11-9-19)18(23)15-6-7-17(22)21(14-15)16-4-2-3-5-16/h15-16H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPXSMFZTKNUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.